N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide
Beschreibung
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is a complex organic compound with a variety of applications in different scientific fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, a propyl chain, and a phenylglycolanilide moiety. Its distinct properties make it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
18095-72-2 |
|---|---|
Molekularformel |
C21H28N2O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H28N2O2/c1-16-10-8-11-17(2)19(16)23(15-9-14-22(3)4)21(25)20(24)18-12-6-5-7-13-18/h5-8,10-13,20,24H,9,14-15H2,1-4H3 |
InChI-Schlüssel |
VAYJJJUFVVFWPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide typically involves the reaction of 3-(dimethylamino)propylamine with 2’,6’-dimethyl-2-phenylglycolanilide under controlled conditions. One common method involves the use of lead acetate as a catalyst in a solvent-free environment, which enhances the reaction rate and yield . The reaction is carried out at elevated temperatures, usually around 130°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of various substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, facilitating the compound’s biological activity. The propyl chain and phenylglycolanilide moiety contribute to the compound’s overall stability and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaminopropylamine: A related compound with similar chemical properties and applications.
N,N’-Bis(3-dimethylaminopropyl)perylene-3,4,9,10-tetracarboxylic diimide: Another compound with a dimethylamino group and propyl chain, used in similar research applications.
Uniqueness
N-(3-(Dimethylamino)propyl)-2’,6’-dimethyl-2-phenylglycolanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
